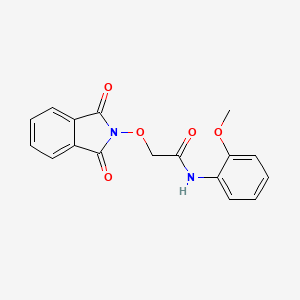
2-(1,3-dioxoisoindol-2-yl)oxy-N-(2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-dioxoisoindol-2-yl)oxy-N-(2-methoxyphenyl)acetamide is a compound that belongs to the class of phthalimide derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a phthalimide moiety linked to an acetamide group, which is further substituted with a methoxyphenyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoisoindol-2-yl)oxy-N-(2-methoxyphenyl)acetamide typically involves the reaction of phthalic anhydride with an appropriate amine. One common method involves the reaction of phthalic anhydride with 2-methoxyaniline to form the intermediate phthalimide, which is then reacted with chloroacetic acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2-(1,3-dioxoisoindol-2-yl)oxy-N-(2-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalimide oxides, while reduction can produce amine derivatives .
科学的研究の応用
2-(1,3-dioxoisoindol-2-yl)oxy-N-(2-methoxyphenyl)acetamide has been studied for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
作用機序
The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)oxy-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects .
類似化合物との比較
Similar Compounds
- N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
- N-(1,3-dioxoisoindolin-2-yl)thiophene-2-carboxamide
- N-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
Uniqueness
2-(1,3-dioxoisoindol-2-yl)oxy-N-(2-methoxyphenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyphenyl group enhances its binding affinity to certain molecular targets, making it a more potent inhibitor compared to similar compounds .
生物活性
The compound 2-(1,3-dioxoisoindol-2-yl)oxy-N-(2-methoxyphenyl)acetamide is a derivative of isoindole and has garnered interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₉N₃O₅
- Molecular Weight : 235.19 g/mol
- CAS Number : 80733-98-8
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, leading to various pharmacological effects. Some proposed mechanisms include:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of lipoxygenase enzymes, which are involved in the inflammatory response. This inhibition could lead to reduced inflammation and pain relief.
- Anticonvulsant Properties : Research indicates that derivatives of this compound may exhibit anticonvulsant activity by modulating neurotransmitter systems in the central nervous system (CNS). The maximal electroshock seizure (MES) test has been used to evaluate this activity, demonstrating protective effects against seizures in animal models .
- Anticancer Activity : Studies have suggested that the compound may possess cytotoxic effects against various cancer cell lines, likely through the induction of apoptosis and inhibition of cell proliferation .
Anticonvulsant Activity
A study evaluated a series of derivatives related to 2-(1,3-dioxoisoindol-2-yl)oxy-N-(4-oxo-2-substitutedthiazolidin-3-yl)acetamide for their anticonvulsant properties. The results indicated significant protection against seizures induced by pentylenetetrazole and maximal electroshock tests in mice, suggesting a promising avenue for further research in seizure disorders .
Anticancer Potential
Research conducted on phthalimide-based compounds, including 2-(1,3-dioxoisoindol-2-yl) derivatives, demonstrated their capability as 15-lipoxygenase inhibitors with notable anticancer effects. The compounds were tested against several cancer cell lines, showing varying degrees of cytotoxicity and potential as therapeutic agents in oncology .
Data Table: Summary of Biological Activities
Case Studies
- Anticonvulsant Study : In a controlled experiment involving mice, derivatives of the compound were administered prior to inducing seizures. The results indicated that several compounds significantly reduced the frequency and severity of seizures compared to controls.
- Cancer Cell Line Evaluation : A series of experiments were conducted on human cancer cell lines (e.g., HeLa, MCF-7). The results showed that treatment with 2-(1,3-dioxoisoindol-2-yl) derivatives resulted in dose-dependent cytotoxicity, with IC50 values indicating potent anticancer activity.
特性
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)oxy-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-23-14-9-5-4-8-13(14)18-15(20)10-24-19-16(21)11-6-2-3-7-12(11)17(19)22/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJRMIPJFXBEWIM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CON2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













